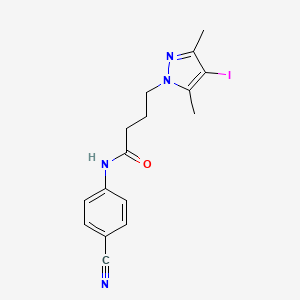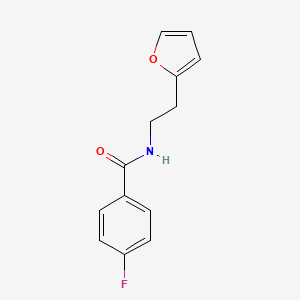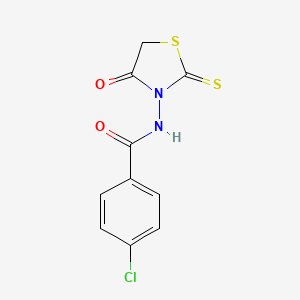![molecular formula C6H6NO3P B11488000 [Hydroxy(pyridin-3-yl)methyl]phosphinate](/img/structure/B11488000.png)
[Hydroxy(pyridin-3-yl)methyl]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Hydroxy(pyridin-3-yl)methyl]phosphinate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphinate group attached to a pyridine ring through a hydroxy(methyl) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Hydroxy(pyridin-3-yl)methyl]phosphinate typically involves the reaction of pyridine-3-carbaldehyde with a suitable phosphinic acid derivative. One common method includes the use of hypophosphorous acid or its esters in the presence of a reducing agent. The reaction is usually carried out under mild conditions, such as room temperature, to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Hydroxy(pyridin-3-yl)methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Scientific Research Applications
[Hydroxy(pyridin-3-yl)methyl]phosphinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [Hydroxy(pyridin-3-yl)methyl]phosphinate involves its interaction with specific molecular targets. In antifungal applications, the compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound’s ability to interact with enzymes involved in ergosterol biosynthesis is key to its antifungal activity.
Comparison with Similar Compounds
Similar Compounds
O-ethyl [hydroxy(pyridin-3-yl)methyl]phenylphosphinate: This compound has similar antifungal properties and also inhibits ergosterol biosynthesis.
Ethyl (4-fluorophenyl) (hydroxy (pyridin-3-yl)methyl)phosphinate: Another related compound with similar structural features and applications.
Uniqueness
[Hydroxy(pyridin-3-yl)methyl]phosphinate is unique due to its specific hydroxy(methyl) linkage to the pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit ergosterol biosynthesis with high efficacy makes it a valuable compound in antifungal research and applications.
Properties
Molecular Formula |
C6H6NO3P |
|---|---|
Molecular Weight |
171.09 g/mol |
IUPAC Name |
[hydroxy(pyridin-3-yl)methyl]-oxido-oxophosphanium |
InChI |
InChI=1S/C6H6NO3P/c8-6(11(9)10)5-2-1-3-7-4-5/h1-4,6,8H |
InChI Key |
ABUFMHVNYQAMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(O)[P+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B11487917.png)
![4-amino-8-(4-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11487920.png)
![N-[4-(pyridin-2-ylmethyl)phenyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11487923.png)
![N-[4-fluoro-2-(phenylacetyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11487926.png)

![1'-Methyl-6'-nitro-2',4'-dihydro-1'H-spiro[1,5-diazinane-3,3'-quinoline]-2,4,6-trione](/img/structure/B11487940.png)

![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11487957.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)cyclopentanecarboxamide](/img/structure/B11487965.png)

![13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487975.png)

![3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide](/img/structure/B11487991.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11488006.png)
